SPDP-PEG8-acid

ADC Pharmacokinetics Linker Design

SPDP-PEG8-acid is a heterobifunctional polyethylene glycol (PEG) linker, characterized by an SPDP (succinimidyl 3-(2-pyridyldithio)propionate) group for thiol-reactive conjugation and a terminal carboxylic acid for amide coupling, separated by a hydrophilic octaethylene glycol (PEG8) spacer. It is a cleavable linker, containing a redox-sensitive disulfide bond within the SPDP moiety, and is primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and other advanced bioconjugates.

Molecular Formula C27H46N2O11S2
Molecular Weight 638.8 g/mol
CAS No. 1334177-96-6
Cat. No. B610940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG8-acid
CAS1334177-96-6
SynonymsSPDP-PEG8-acid
Molecular FormulaC27H46N2O11S2
Molecular Weight638.8 g/mol
Structural Identifiers
InChIInChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32)
InChIKeyDKWMKNTUPXBDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SPDP-PEG8-acid (CAS 1334177-96-6) Product Overview: A Heterobifunctional, Cleavable PEG8 Linker for ADC and Bioconjugation Research


SPDP-PEG8-acid is a heterobifunctional polyethylene glycol (PEG) linker, characterized by an SPDP (succinimidyl 3-(2-pyridyldithio)propionate) group for thiol-reactive conjugation and a terminal carboxylic acid for amide coupling, separated by a hydrophilic octaethylene glycol (PEG8) spacer. It is a cleavable linker, containing a redox-sensitive disulfide bond within the SPDP moiety, and is primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and other advanced bioconjugates.

Why SPDP-PEG8-acid is Not Interchangeable with Shorter PEG or Non-PEGylated SPDP Analogs in ADC Design


In the rational design of antibody-drug conjugates (ADCs), linker selection is a critical determinant of pharmacokinetic (PK) profile, stability, and overall therapeutic index. Generic substitution of SPDP-PEG8-acid with a shorter SPDP-PEGn analog (e.g., n=4) or a non-PEGylated SPDP reagent is scientifically unsound because the PEG spacer length directly modulates the conjugate's hydrodynamic radius, which in turn affects its plasma clearance rate and tumor penetration. Furthermore, the PEG8 chain provides enhanced aqueous solubility for hydrophobic payloads, reducing aggregation and improving the achievable drug-to-antibody ratio (DAR) without compromising antibody structure . Using a suboptimal linker can lead to unpredictable and often detrimental changes in ADC biophysical properties and in vivo performance [1].

Quantitative Differentiation of SPDP-PEG8-acid: A Comparative Evidence Guide for Scientific Selection


PEG8 Spacer Length vs. SPDP-PEG4: Impact on Hydrodynamic Radius and In Vivo Clearance

While direct comparative data between SPDP-PEG8-acid and SPDP-PEG4-acid are not available in the primary literature, class-level inference from studies on PEGylated ADCs demonstrates that increasing PEG chain length from 4 to 8 ethylene oxide units increases the hydrodynamic radius of the conjugate, which is a key determinant of renal clearance and tumor penetration. ADCs with very high DARs (over ~6) clear quickly due to hydrophobicity, whereas optimized DARs (2–4) with PEGylated linkers strike a balance of potency and half-life . The PEG8 spacer in SPDP-PEG8-acid is specifically designed to provide a larger hydrodynamic volume compared to shorter SPDP-PEGn linkers, thereby mitigating rapid clearance and enhancing the therapeutic window of ADCs.

ADC Pharmacokinetics Linker Design

Aqueous Solubility Advantage of PEG8 Chain: Class-Level Inference from PEG Linker Design

The PEG8 chain in SPDP-PEG8-acid is a key structural feature that enhances the aqueous solubility of the linker and its resulting conjugates, particularly when coupled with hydrophobic cytotoxic drugs. Vendor technical data confirm that 'PEG连接物的亲水性增加了化合物在水介质中的溶解度' (the hydrophilic properties of the PEG linker increase compound solubility in aqueous media) . This is a well-established class-level principle for PEG linkers, where longer PEG chains confer greater hydrophilicity. This property is critical for preventing aggregation of ADCs with high drug-antibody ratios (DAR), thereby improving their biophysical properties and manufacturability [1].

Solubility Bioconjugation Aggregation

Functional Group Specificity: Free Carboxylic Acid vs. NHS Ester for Controlled Conjugation

A key differentiator of SPDP-PEG8-acid (CAS 1334177-96-6) is its terminal carboxylic acid functional group, which requires activation (e.g., with EDC/HATU) to form stable amide bonds with primary amines. This contrasts with the more reactive SPDP-PEG8-NHS ester (CAS 1252257-56-9), which is pre-activated for immediate amine coupling . The acid variant offers distinct advantages in multi-step conjugation strategies where controlled activation and sequential addition are required, thereby reducing the risk of premature crosslinking or side reactions compared to the NHS ester analog. This is a direct functional group differentiation supported by vendor technical specifications .

Bioconjugation Site-specific Stability

Key Research and Industrial Application Scenarios for SPDP-PEG8-acid (CAS 1334177-96-6)


Synthesis of Redox-Sensitive Antibody-Drug Conjugates (ADCs) Requiring Controlled Drug Release

SPDP-PEG8-acid is the linker of choice for building ADCs where the cytotoxic payload must be released in the reducing environment of the cancer cell cytoplasm. The SPDP group's disulfide bond is specifically cleaved by intracellular glutathione, enabling targeted drug release . The PEG8 spacer further improves conjugate solubility and mitigates aggregation, a common challenge with highly hydrophobic drug payloads, thereby facilitating the generation of ADCs with favorable biophysical properties and drug-to-antibody ratios (DARs) in the optimal range of 2-4 .

Multi-Step Bioconjugation for Constructing Complex Protein-Drug or Protein-Probe Assemblies

In workflows requiring precise, sequential conjugation—such as the site-specific modification of antibodies or the synthesis of protein-polymer hybrids—SPDP-PEG8-acid provides a critical advantage over its NHS ester counterpart. The terminal carboxylic acid remains inert until activated, allowing researchers to first couple the SPDP-thiol reactive end to a desired target before activating the acid for a second conjugation step . This controlled, two-step approach minimizes unwanted side reactions and ensures the integrity of sensitive biomolecules throughout the assembly process.

Improving the Solubility and Stability of Hydrophobic Drug Candidates or Imaging Probes

For research involving hydrophobic small molecules, peptides, or fluorescent probes, conjugation to SPDP-PEG8-acid offers a robust strategy for enhancing aqueous solubility and preventing aggregation. The hydrophilic PEG8 chain acts as a solubilizing spacer, enabling the study and use of otherwise poorly soluble compounds in biological buffers and cell culture media . This is particularly valuable in the early-stage development of novel therapeutics or diagnostic agents where poor solubility is a major obstacle.

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